7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol involves several steps. One common method starts with the preparation of ethyl 8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, which is then subjected to various reactions to introduce the benzyl and thiol groups . The reaction conditions typically involve the use of solvents like ethanol and reagents such as bromomethyl compounds .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Common reagents include halogenating agents for introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antitumor activities.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of specialty chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol involves its interaction with molecular targets such as enzymes and receptors. It is believed to exert its effects by binding to specific sites on these targets, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest its potential in inhibiting certain bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
Oxolinic Acid: A quinoline compound with antibacterial properties similar to nalidixic acid.
Ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline: Another derivative with similar structural features.
Uniqueness
7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol stands out due to its unique combination of a benzyl group and a thiol group, which imparts distinct reactivity and stability. This makes it particularly valuable for applications requiring high-purity and specialized chemical properties .
Properties
Molecular Formula |
C17H13NO2S |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
7-benzyl-5H-[1,3]dioxolo[4,5-g]quinoline-6-thione |
InChI |
InChI=1S/C17H13NO2S/c21-17-13(6-11-4-2-1-3-5-11)7-12-8-15-16(20-10-19-15)9-14(12)18-17/h1-5,7-9H,6,10H2,(H,18,21) |
InChI Key |
OQMCIGHHBGFWNV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C=C(C(=S)N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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